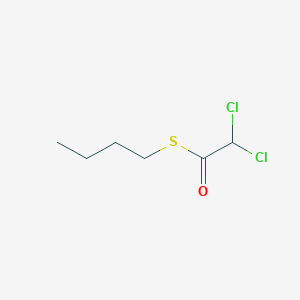

S-Butyl dichloroethanethioate

Description

Properties

CAS No. |

61915-59-1 |

|---|---|

Molecular Formula |

C6H10Cl2OS |

Molecular Weight |

201.11 g/mol |

IUPAC Name |

S-butyl 2,2-dichloroethanethioate |

InChI |

InChI=1S/C6H10Cl2OS/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |

InChI Key |

RSBSBHNJYWPUQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for S Butyl Dichloroethanethioate

Direct Esterification and Transesterification Approaches

Direct esterification, often referred to as thioesterification in this context, involves the reaction of dichloroacetic acid with butanethiol. This reaction typically requires a catalyst to proceed at a reasonable rate and to drive the equilibrium towards the product by removing water. Transesterification, another viable but less direct route, would involve the reaction of a different ester of dichloroacetic acid with butanethiol.

Exploration of Catalytic Systems and Reaction Media

The efficacy of direct thioesterification is highly dependent on the catalytic system employed and the reaction medium. A variety of catalysts can be utilized to promote the condensation of a carboxylic acid and a thiol. wikipedia.org Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to protonate the carbonyl oxygen of the dichloroacetic acid, thereby increasing its electrophilicity. Dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) are also effective in promoting this reaction by activating the carboxylic acid and facilitating the removal of water. wikipedia.org

The choice of solvent is also critical. Non-polar aprotic solvents are often preferred to minimize side reactions and to facilitate the removal of water, either by azeotropic distillation or through the use of desiccants. The reaction medium can significantly influence the reaction kinetics and the equilibrium position.

Below is a table summarizing various catalytic systems and reaction media that could be applied to the synthesis of S-Butyl dichloroethanethioate.

| Catalyst System | Reaction Medium | Typical Temperature (°C) | Key Advantages |

| Sulfuric Acid (H₂SO₄) | Toluene | 80-110 | Low cost, readily available |

| p-Toluenesulfonic acid (p-TsOH) | Hexane | 60-80 | Milder than H₂SO₄, good solubility |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane (B109758) (CH₂Cl₂) | 0-25 | High yield, mild conditions |

| Organophosphorus Catalysts | Acetonitrile | 25-50 | High selectivity, redox-neutral conditions organic-chemistry.org |

| Metal Catalysis (e.g., Ruthenium pincer complex) | Hexamethyldisiloxane (HMDSO) | 100-150 | High chemoselectivity for thioester formation acs.org |

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and selectivity of this compound, careful optimization of reaction conditions is paramount. Key parameters to consider include the molar ratio of reactants, reaction temperature, and reaction time. An excess of either the dichloroacetic acid or butanethiol can be used to shift the reaction equilibrium towards the product side. However, using an excess of the more volatile reactant can simplify purification.

The reaction temperature is a critical factor; higher temperatures generally lead to faster reaction rates but can also promote the formation of undesirable byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. The progress of the reaction should be monitored over time to determine the point of maximum conversion and to avoid product degradation.

The following table outlines hypothetical optimized conditions for the synthesis of this compound via direct esterification.

| Parameter | Optimized Condition | Rationale |

| Molar Ratio (Dichloroacetic Acid:Butanethiol) | 1:1.2 | A slight excess of the thiol can drive the reaction to completion. |

| Catalyst Loading (p-TsOH) | 5 mol% | Sufficient to catalyze the reaction without causing significant side reactions. |

| Temperature | 90 °C | Provides a good balance between reaction rate and selectivity. |

| Reaction Time | 8 hours | Allows for high conversion without significant product degradation. |

| Water Removal | Dean-Stark apparatus | Efficiently removes water, shifting the equilibrium towards the product. |

Thioacylation Strategies

Thioacylation strategies offer a more reactive approach to the synthesis of this compound. These methods involve the use of an activated form of dichloroacetic acid, which readily reacts with butanethiol.

Utilization of Dichloroacetyl Halides in Thioesterification

A highly effective method for the synthesis of thioesters is the reaction of an acyl halide with a thiol. wikipedia.org In the case of this compound, this would involve the reaction of dichloroacetyl chloride with butanethiol. This reaction is typically rapid and high-yielding. The reaction is often carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrogen chloride gas that is formed as a byproduct. nih.gov This prevents the protonation of the thiol and drives the reaction to completion. Phase-transfer catalysis can also be employed to facilitate the reaction between the water-soluble thiol salt and the organic-soluble acyl chloride. tandfonline.com

Application of Activated Dichloroacetic Acid Derivatives

Besides acyl halides, other activated derivatives of dichloroacetic acid can be used for thioesterification. These include anhydrides and activated esters. For instance, dichloroacetic anhydride (B1165640) can react with butanethiol to yield this compound and dichloroacetic acid. While effective, this method is less atom-economical as one equivalent of the dichloroacetyl group is lost.

Another approach involves the in-situ activation of dichloroacetic acid using coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, which then readily reacts with the thiol to form the thioester. researchgate.net This method is often performed under mild conditions and provides good yields.

Novel Synthetic Routes and Green Chemistry Principles

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. For the synthesis of this compound, this could involve the use of greener solvents, catalysts, and reaction conditions. For example, the use of ionic liquids or deep eutectic solvents as reaction media could offer advantages in terms of recyclability and reduced volatility. mdpi.com

Catalytic systems that operate under milder conditions and with higher atom economy are also being explored. Metal-catalyzed dehydrogenative coupling of alcohols and thiols represents a greener alternative to traditional methods, as the only byproduct is hydrogen gas. acs.org While not directly starting from dichloroacetic acid, such innovative approaches could be adapted for the synthesis of related thioesters. The principles of green chemistry encourage the use of renewable feedstocks, minimizing waste, and designing energy-efficient processes. mdpi.com The application of these principles to the synthesis of this compound is an active area of research. For instance, replacing hazardous halogenated solvents with more benign alternatives like butyl acetate (B1210297) has been shown to be effective in similar chemical transformations. rsc.orgresearchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the synthesis of this compound from dichloroacetyl chloride and butanethiol can lead to dramatically reduced reaction times and improved yields compared to conventional heating methods. The efficient and rapid heating provided by microwaves can overcome activation energy barriers more effectively, often leading to cleaner reactions with fewer byproducts.

In a typical microwave-assisted procedure, dichloroacetyl chloride and butanethiol are mixed, potentially in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and time. The choice of solvent, or the use of solvent-free conditions, can significantly impact the reaction efficiency. Polar solvents that couple effectively with microwave irradiation can lead to rapid heating, while solvent-free reactions offer benefits in terms of green chemistry principles.

| Parameter | Condition | Outcome |

| Reactants | Dichloroacetyl chloride, Butanethiol | Formation of this compound |

| Microwave Power | 100-300 W | Controlled heating |

| Temperature | 80-120 °C | Optimized reaction rate |

| Reaction Time | 5-15 minutes | Significant reduction from conventional methods |

| Solvent | Toluene, Dichloromethane, or Solvent-free | Variable, impacts reaction kinetics |

| Yield | >90% (projected) | High efficiency |

Flow Chemistry Methodologies for Continuous Production

Flow chemistry offers a scalable and highly controlled approach to chemical synthesis. For the continuous production of this compound, a flow reactor setup would typically involve pumping streams of dichloroacetyl chloride and butanethiol, along with a suitable solvent and potentially a scavenger for the HCl byproduct, through a heated reaction coil.

The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry in a continuous flow system allows for fine-tuning of the reaction to maximize yield and purity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to safer and more efficient processes. This methodology is particularly advantageous for industrial-scale production where consistent quality and high throughput are essential.

| Parameter | Condition | Advantage |

| Reactants | Dichloroacetyl chloride, Butanethiol | Precise stoichiometric control |

| Flow Rate | 0.1-10 mL/min | Control of residence time |

| Reactor Temperature | 100-150 °C | Rapid and uniform heating |

| Residence Time | 1-10 minutes | Optimization of conversion |

| Pressure | 5-15 bar | Allows for higher reaction temperatures |

| Output | Continuous stream of product | High throughput and scalability |

Mechanistic Investigations of this compound Synthesis

The formation of this compound from dichloroacetyl chloride and butanethiol proceeds through a nucleophilic acyl substitution mechanism. This is a well-established reaction pathway for the synthesis of esters and thioesters from acyl halides.

The mechanism is initiated by the nucleophilic attack of the sulfur atom of butanethiol on the electrophilic carbonyl carbon of dichloroacetyl chloride. The sulfur atom, being a soft nucleophile, readily attacks the carbonyl carbon. This initial attack leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.

The presence of the two chlorine atoms on the alpha-carbon of the acyl chloride can influence the reactivity of the carbonyl group through inductive effects, potentially making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Reaction Pathways and Transformation Mechanisms of S Butyl Dichloroethanethioate

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of S-Butyl dichloroethanethioate is electrophilic and susceptible to attack by various nucleophiles. This reactivity is significantly enhanced by the strong inductive electron-withdrawing effect of the two chlorine atoms on the adjacent carbon, which increases the partial positive charge on the carbonyl carbon. The reaction proceeds through a characteristic addition-elimination mechanism, forming a tetrahedral intermediate that subsequently collapses, expelling the butanethiolate leaving group.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

This compound readily reacts with nitrogen-based nucleophiles, such as primary and secondary amines, to form N-substituted 2,2-dichloroacetamides. This aminolysis reaction is generally efficient due to the high reactivity of thioesters toward amine nucleophiles. acs.org The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. docbrown.infodocbrown.info The resulting tetrahedral intermediate then expels butanethiolate. A subsequent proton transfer from the nitrogen to a base (often another amine molecule) yields the final amide product and butanethiol. docbrown.info

However, a potential complication in these reactions is over-alkylation. The amine products can themselves act as nucleophiles, leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts if the conditions are not carefully controlled. youtube.comchemguide.co.uk

Table 1: Illustrative Aminolysis of this compound

| Nucleophile | Product | Biproduct |

|---|---|---|

| Ammonia (NH₃) | 2,2-dichloroacetamide | Butanethiol |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2,2-dichloroacetamide | Butanethiol |

Reactivity with Oxygen- and Sulfur-Based Nucleophiles (e.g., Alcohols, Thiols)

Oxygen-based nucleophiles, such as alcohols or alkoxides, can react with this compound to produce the corresponding dichloroacetate (B87207) esters in a process known as alcoholysis. While thioesters are generally less reactive towards neutral alcohols than acid chlorides, the reaction can be driven to completion, often with acid or base catalysis. The mechanism is analogous to aminolysis, resulting in the formation of an ester and butanethiol.

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly effective in reacting with thioesters. masterorganicchemistry.comlibretexts.org This reaction, a thiol-thioester exchange, is a reversible process where the attacking thiol displaces the butanethiol from the thioester. The position of the equilibrium is dependent on the relative concentrations and acidities of the participating thiols. Thiolates are excellent soft nucleophiles, and their reactions with the electrophilic thioester are typically rapid. masterorganicchemistry.com

Carbonyl Group Reactivity

Beyond substitution at the acyl carbon, the carbonyl group of this compound can undergo direct transformations such as reduction and addition reactions.

Reductive Transformations of the Thioester Carbonyl

The thioester group can be selectively reduced to an aldehyde under mild conditions. The Fukuyama Reduction is a notable example, utilizing a palladium catalyst (e.g., Pd/C) and a stoichiometric silane (B1218182) reagent like triethylsilane. organic-chemistry.orgwikipedia.orgalfa-chemistry.commissouri.edu This method is valued for its high functional group tolerance and avoids over-reduction to the alcohol, a common issue with more powerful reducing agents. missouri.edu The mechanism involves oxidative addition of the palladium catalyst to the carbon-sulfur bond, followed by transmetalation with the silane and subsequent reductive elimination to yield the aldehyde. organic-chemistry.orgmissouri.edu

Alternatively, more forceful reduction methods can be employed. Catalytic hydrogenation using specific ruthenium complexes can reduce thioesters to their corresponding primary alcohols (2,2-dichloroethanol) and thiols (butanethiol). acs.orgexlibrisgroup.comresearchgate.netnih.gov Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), would also achieve this complete reduction.

Table 2: Reduction Products of this compound

| Reagent(s) | Reaction Type | Primary Organic Product |

|---|---|---|

| Et₃SiH, Pd/C | Fukuyama Reduction | 2,2-dichloroacetaldehyde |

| H₂, Ru-complex catalyst | Catalytic Hydrogenation | 2,2-dichloroethanol |

| LiAlH₄, then H₃O⁺ | Hydride Reduction | 2,2-dichloroethanol |

Addition Reactions to the Carbonyl Center

The carbonyl carbon of this compound can be attacked by carbon-based nucleophiles, such as organometallic reagents.

A reaction of significant utility is the Fukuyama Coupling , which pairs a thioester with an organozinc halide in the presence of a palladium catalyst to form a ketone. wikipedia.orgorganic-chemistry.orgpearson.comjk-sci.com This reaction provides a powerful method for carbon-carbon bond formation. The catalytic cycle is similar to the Fukuyama Reduction, but a transmetalation with the organozinc reagent instead of a silane leads to the formation of a ketone after reductive elimination. organic-chemistry.org

Other powerful organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) also react with thioesters. libretexts.org However, these reactions can be difficult to control. The initial addition-elimination sequence produces a ketone intermediate, which is typically more reactive than the starting thioester. This intermediate then rapidly reacts with a second equivalent of the organometallic reagent, leading to a tertiary alcohol after acidic workup. libretexts.orgucalgary.ca

Alpha-Hydrogen Acidity and Enolate Chemistry

The single hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in this compound is significantly acidic. This heightened acidity is a result of two key factors:

Inductive Effect : The two strongly electronegative chlorine atoms on the α-carbon pull electron density away from the C-H bond, weakening it and facilitating proton removal.

Resonance Stabilization : The conjugate base formed upon deprotonation, an enolate anion, is stabilized by resonance. The negative charge is delocalized between the α-carbon and the carbonyl oxygen atom. masterorganicchemistry.comchemistry.coachlibretexts.org

Thioesters are generally more acidic at the alpha-position than their corresponding esters due to less efficient resonance donation from the sulfur atom into the carbonyl group, which leaves the carbonyl with more electron-withdrawing character. fiveable.mereddit.comucalgary.ca The combination of the thioester functionality and the two alpha-chlorine atoms makes this proton exceptionally acidic compared to standard ketones or esters. libretexts.orglibretexts.org

Table 3: Approximate pKa Values of α-Hydrogens for Various Carbonyl Compounds

| Compound Type | Example | Approximate pKa |

|---|---|---|

| Ester | Ethyl acetate (B1210297) | ~25 |

| Ketone | Acetone | ~19-21 |

| Aldehyde | Acetaldehyde | ~16-18 |

| Thioester | S-Ethyl thioacetate (B1230152) | ~21 |

| β-Diketone | Acetylacetone | ~9 |

| α,α-Dichloro Thioester | This compound | Estimated < 15 |

Note: The pKa for this compound is an estimate based on the combined electronic effects.

Due to this high acidity, the enolate can be formed quantitatively using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). chemistry.coachlibretexts.org Weaker bases may also be sufficient given the significant activation by the chlorine atoms. libretexts.org This resulting enolate is a potent carbon nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides or aldol-type addition reactions with other carbonyl compounds. masterorganicchemistry.comchemistry.coach

Halogen Reactivity and Substitution Reactions on the Dichloroethyl Moiety

The two chlorine atoms on the carbon adjacent to the thioester carbonyl group are key determinants of the molecule's reactivity, participating in both nucleophilic substitution and elimination reactions.

Thioesters are generally more reactive towards nucleophiles than their ester counterparts. stackexchange.com Nucleophilic attack can occur at the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent reformation of the carbonyl double bond can result in the expulsion of the S-butylthiolate as a leaving group in a nucleophilic acyl substitution.

However, the presence of the α-chlorine atoms also allows for the possibility of nucleophilic substitution at the α-carbon. The outcome of the reaction with a nucleophile would depend on the relative reactivity of the carbonyl carbon versus the α-carbon, as well as the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles might favor attack at the α-carbon, while hard nucleophiles would likely attack the carbonyl carbon.

This compound can potentially undergo elimination reactions under basic conditions. Due to the presence of two chlorine atoms on the α-carbon, an α-elimination pathway is conceivable. In the presence of a strong base, deprotonation at the α-carbon followed by the loss of a chloride ion could lead to the formation of a highly reactive chlorocarbene intermediate. wikipedia.orgchemtube3d.com This carbene could then participate in various subsequent reactions.

A β-elimination reaction is not possible for this compound as there are no hydrogen atoms on the carbon atom adjacent (β-position) to the dichloro-substituted carbon.

Radical Reactions Involving this compound

The carbon-chlorine bonds in this compound can undergo homolytic cleavage under certain conditions, initiating radical chain reactions.

Upon heating, the C-Cl bonds in this compound can break homolytically to generate a dichloromethyl radical and a chlorine radical. This initiation step would require a significant input of thermal energy.

Initiation: Cl₂CH-C(=O)S-Bu → •CHCl-C(=O)S-Bu + Cl•

Once formed, these highly reactive radicals can participate in a series of propagation steps, potentially leading to a variety of products through hydrogen abstraction, addition to unsaturated bonds, or further fragmentation. Termination of the radical chain would occur through the combination of two radical species. The thermal decomposition of related chlorinated thiophenols has been shown to proceed via C-S bond cleavage, suggesting that this could be a competing or subsequent radical pathway for this compound as well. newcastle.edu.au

Table 3: Bond Dissociation Energies (BDEs) of Relevant Bonds

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-H (in CH₄) | 105 |

| C-Cl (in CH₃Cl) | 84 |

| C-S (in CH₃SH) | 73 |

| S-H (in CH₃SH) | 88 |

Note: These are general BDE values and can vary depending on the specific molecular structure. The C-Cl bond in this compound is expected to be weaker than in methyl chloride due to the presence of the second chlorine and the adjacent carbonyl group.

Photochemical Radical Processes

The presence of carbon-chlorine bonds in this compound suggests that it is susceptible to photochemical radical processes, particularly under UV irradiation. The primary photochemical event is likely the homolytic cleavage of a C-Cl bond, which is generally weaker than C-C, C-H, and C-S bonds, to generate a dichloroacetyl radical and a chlorine radical.

The initiation step can be represented as:

Cl₂CHCO-SBu + hν → Cl₂CHCO-SBu• + Cl•

Following this initiation, the generated radicals can participate in a variety of propagation and termination steps. The dichloroacetate radical has been identified in the reductive dehalogenation of trichloroacetate, indicating its potential as an intermediate in such systems. nih.gov

One plausible pathway involves the abstraction of a hydrogen atom from a solvent or another organic molecule (RH) by the chlorine radical, leading to the formation of HCl and a new carbon-centered radical (R•).

Cl• + RH → HCl + R•

The dichloroacetyl radical can also undergo further reactions, such as decarbonylation to produce a dichloromethyl radical and carbon monoxide.

Cl₂CHCO• → Cl₂CH• + CO

Termination of the radical chain can occur through various radical-radical coupling reactions, leading to the formation of a variety of byproducts.

Table 1: Plausible Photochemical Radical Reactions of this compound

| Reaction Type | Reactants | Conditions | Key Intermediates | Potential Products |

| C-Cl Bond Homolysis | This compound | UV Irradiation (hν) | Dichloroacetyl radical, Chlorine radical | Dichloromethyl radical, HCl |

| Hydrogen Abstraction | Chlorine radical, Solvent (RH) | UV Irradiation (hν) | R• radical | HCl, Functionalized solvent |

| Decarbonylation | Dichloroacetyl radical | UV Irradiation (hν) | Dichloromethyl radical | Carbon monoxide |

| Radical Coupling | Various radical intermediates | UV Irradiation (hν) | - | Dimeric and other coupled products |

This table presents hypothetical reaction pathways based on the known photochemistry of similar chlorinated compounds.

Metal-Catalyzed Transformations of this compound

Thioesters are versatile substrates in a wide range of transition metal-catalyzed transformations. sioc-journal.cn The presence of the thioester linkage in this compound opens up several potential reaction pathways, primarily involving the activation of the C(O)-S bond by a low-valent transition metal catalyst. Common catalysts for such transformations include palladium, nickel, and iron complexes. sioc-journal.cnnih.gov

One of the most well-established reactions of thioesters is the Fukuyama cross-coupling , which would involve the reaction of this compound with an organozinc reagent in the presence of a palladium catalyst to form a ketone. Given the dichloroacetyl moiety, the expected product would be a dichloromethyl ketone.

Cl₂CHCO-SBu + R-ZnX + Pd(0) catalyst → Cl₂CHCO-R + BuS-ZnX

Another significant metal-catalyzed transformation is decarbonylative coupling , where the thioester undergoes decarbonylation to form a C-S bond with a suitable coupling partner. For instance, a palladium-catalyzed decarbonylative coupling with a boronic acid could potentially yield a butyl thioether.

Cl₂CHCO-SBu + R-B(OH)₂ + Pd(0) catalyst → BuS-R + CO + ...

Furthermore, transition metals can catalyze the reduction of thioesters to aldehydes. This transformation typically employs a silane reducing agent and a palladium catalyst.

Cl₂CHCO-SBu + R₃SiH + Pd(0) catalyst → Cl₂CHCHO + R₃Si-SBu

The α-chloro substituents on the acetyl group may also influence the reactivity. In some metal-catalyzed reactions of α-halo esters, the carbon-halogen bond can be the site of oxidative addition or radical formation, leading to different reaction pathways. mdpi.com However, the activation of the C(O)-S bond in thioesters is generally a facile process.

Table 2: Potential Metal-Catalyzed Transformations of this compound

| Reaction Type | Reactants | Catalyst | Potential Products |

| Fukuyama Cross-Coupling | This compound, Organozinc reagent (R-ZnX) | Palladium complex (e.g., Pd(PPh₃)₄) | Dichloromethyl ketone (Cl₂CHCO-R) |

| Suzuki-Miyaura Decarbonylative Coupling | This compound, Boronic acid (R-B(OH)₂) | Palladium complex with suitable ligand | Butyl aryl/vinyl sulfide (B99878) (BuS-R) |

| Reduction to Aldehyde | This compound, Silane (e.g., Et₃SiH) | Palladium complex | Dichloroacetaldehyde (Cl₂CHCHO) |

| Liebeskind-Srogl Cross-Coupling | This compound, Boronic acid | Palladium-NHC complex with Cu(I) cofactor | Dichloromethyl ketone (Cl₂CHCO-R) |

This table outlines plausible transformations based on established metal-catalyzed reactions of thioesters. The specific outcomes would depend on the reaction conditions and the nature of the catalyst and other reagents. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of S-Butyl dichloroethanethioate can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the S-butyl group and the dichloroacetyl moiety. The chemical shifts are influenced by the electron-withdrawing effects of the thioester functionality and the chlorine atoms.

The dichloroacetyl proton (CHCl₂) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 6.0-6.5 ppm . This significant downfield shift is due to the strong deshielding effect of the two adjacent chlorine atoms and the carbonyl group.

The protons of the S-butyl group will present a more complex pattern due to spin-spin coupling:

The methylene protons adjacent to the sulfur atom (-S-CH ₂-) are anticipated to resonate as a triplet at approximately δ 2.8-3.0 ppm . The deshielding effect of the sulfur atom causes this downfield shift. These protons will be coupled to the adjacent methylene protons.

The methylene protons beta to the sulfur atom (-CH₂-CH ₂-CH₃) are expected to appear as a sextet (or multiplet) in the region of δ 1.6-1.8 ppm .

The methylene protons gamma to the sulfur atom (-CH ₂-CH₃) will likely be observed as a sextet (or multiplet) around δ 1.4-1.6 ppm .

The terminal methyl protons (-CH₃) will give rise to a triplet at approximately δ 0.9-1.0 ppm , being the most upfield signal in the S-butyl chain.

The coupling network can be predicted based on the n+1 rule, where 'n' is the number of adjacent equivalent protons. This leads to the characteristic triplet-sextet-sextet-triplet pattern for the butyl group.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHCl₂ | 6.0 - 6.5 | Singlet (s) | - |

| -S-CH ₂- | 2.8 - 3.0 | Triplet (t) | ~7.5 |

| -CH₂-CH ₂-CH₂-CH₃ | 1.6 - 1.8 | Sextet (m) | ~7.5 |

| -S-CH₂-CH ₂-CH₃ | 1.4 - 1.6 | Sextet (m) | ~7.5 |

| -CH₃ | 0.9 - 1.0 | Triplet (t) | ~7.4 |

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected.

The carbonyl carbon (-C =O) of the thioester is predicted to be the most downfield signal, appearing in the range of δ 190-200 ppm .

The dichloroacetyl carbon (-C HCl₂) will also be significantly downfield due to the attachment of two chlorine atoms, with an expected chemical shift in the region of δ 65-75 ppm .

The carbons of the S-butyl group will have chemical shifts consistent with an alkyl chain attached to a sulfur atom.

The carbon directly bonded to sulfur (-S-C H₂-) is expected around δ 30-40 ppm .

The subsequent methylene carbons (-C H₂-C H₂-) will appear at approximately δ 30-35 ppm and δ 20-25 ppm .

The terminal methyl carbon (-C H₃) will be the most upfield signal, at roughly δ 13-15 ppm .

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 190 - 200 |

| -C HCl₂ | 65 - 75 |

| -S-C H₂- | 30 - 40 |

| -CH₂-C H₂-CH₂-CH₃ | 30 - 35 |

| -S-CH₂-C H₂-CH₃ | 20 - 25 |

| -C H₃ | 13 - 15 |

To confirm the structural assignments and establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons in the S-butyl chain. Cross-peaks would be observed between the -S-CH ₂- protons and the adjacent -CH ₂- protons, and so on down the chain, confirming the butyl group's structure. No cross-peak would be expected for the singlet CHCl₂ proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the CHCl₂ proton and its corresponding carbon, as well as correlations for each protonated carbon in the S-butyl group, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

A correlation from the CHCl₂ proton to the carbonyl carbon, establishing the dichloroacetyl moiety.

Correlations from the -S-CH ₂- protons to the carbonyl carbon, confirming the thioester linkage.

Correlations within the butyl chain, further solidifying its structure.

Since this compound is achiral, stereochemical analysis is not applicable.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary due to their different selection rules.

The most prominent features in the IR and Raman spectra of this compound will be the vibrations associated with the thioester group.

Carbonyl (C=O) Stretching: The C=O stretching vibration in thioesters typically appears in the range of 1680-1715 cm⁻¹ in the IR spectrum. This band is expected to be strong and sharp. In the Raman spectrum, the C=O stretch is also observable, though its intensity can vary. The presence of the electronegative chlorine atoms on the alpha-carbon may slightly shift this frequency to a higher wavenumber.

Carbon-Sulfur (C-S) Stretching: The C-S stretching vibration is generally weaker in the IR spectrum and appears in the fingerprint region, typically between 600-800 cm⁻¹ . In the Raman spectrum, the C-S stretching band is often more intense and can be a useful diagnostic peak.

The presence of the two chlorine atoms will give rise to characteristic carbon-chlorine (C-Cl) stretching vibrations.

C-Cl Stretching: The C-Cl stretching modes are expected to appear in the region of 600-800 cm⁻¹ in both the IR and Raman spectra. Due to the presence of two chlorine atoms on the same carbon, symmetric and asymmetric stretching vibrations may be observed. These bands can sometimes overlap with the C-S stretching vibration, making the fingerprint region of the spectrum complex.

Predicted IR and Raman Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H stretching (alkyl) | 2850 - 3000 | Medium to Strong | Medium |

| C=O stretching | 1680 - 1715 | Strong | Medium |

| C-H bending (alkyl) | 1350 - 1470 | Medium | Medium |

| C-Cl stretching | 600 - 800 | Medium to Strong | Strong |

| C-S stretching | 600 - 800 | Weak to Medium | Medium to Strong |

Mass Spectrometry (MS) Fragmentation Pathways and Mechanisms

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation of a molecule within the mass spectrometer provides a unique fingerprint that can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₆H₁₀Cl₂OS), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). This high-precision mass measurement is invaluable for confirming the molecular formula and increasing confidence in the compound's identity.

Table 1: Illustrative HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Elemental Composition |

| [M]⁺ | 200.9880 | 200.9882 | 1.0 | C₆H₁₀³⁵Cl₂OS |

| [M+2]⁺ | 202.9851 | 202.9854 | 1.5 | C₆H₁₀³⁵Cl³⁷ClOS |

| [M+4]⁺ | 204.9821 | 204.9825 | 2.0 | C₆H₁₀³⁷Cl₂OS |

Note: This data is illustrative. The characteristic isotopic pattern for a compound containing two chlorine atoms (approximately a 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) would be a key feature in the HRMS spectrum. wpmucdn.com

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce secondary ions. nih.govnih.govresearchgate.net This multi-stage analysis provides detailed structural information by revealing how a molecule breaks apart. The fragmentation pathways are often predictable based on the functional groups present in the molecule.

For this compound, the primary fragmentation would likely involve cleavage of the thioester bond and the butyl chain. Common fragmentation mechanisms include alpha-cleavage and cleavage with rearrangement.

Key Fragmentation Pathways:

Loss of the butyl radical (•C₄H₉): This would result in the formation of a dichloroacetylium cation.

Loss of the butene (C₄H₈) via McLafferty rearrangement: If a gamma-hydrogen is available on the butyl chain, a neutral butene molecule can be eliminated.

Cleavage of the C-S bond: This can lead to the formation of a butyl cation or a dichloroethanethioate fragment.

Loss of chlorine radicals (•Cl): Sequential loss of the two chlorine atoms can also be observed.

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 201 | 144 | •C₄H₉ | [Cl₂CHCO]⁺ |

| 201 | 57 | C₂HCl₂OS | [C₄H₉]⁺ |

| 201 | 166 | •Cl | [C₆H₁₀ClOS]⁺ |

| 166 | 131 | •Cl | [C₆H₁₀OS]⁺ |

Chiroptical Spectroscopy (if stereoisomeric purity is relevant)

Chiroptical spectroscopy encompasses techniques that probe the interaction of polarized light with chiral molecules. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are highly sensitive to the three-dimensional arrangement of atoms in a molecule.

For this compound, the relevance of chiroptical spectroscopy would depend on the existence of stereoisomers. The carbon atom to which the two chlorine atoms are attached could be a stereocenter if the two chlorine atoms are on different carbons in a larger chain, or if isotopic labeling creates chirality. If this compound is chiral, chiroptical spectroscopy would be essential for:

Determining enantiomeric purity: This is crucial in fields where the biological activity of a compound is stereospecific.

Assigning absolute configuration: By comparing experimental spectra with theoretical calculations, the absolute (R/S) configuration of a chiral center can be determined.

The appearance and sign of the Cotton effect in CD and ORD spectra would provide definitive information about the stereochemistry of the molecule.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This method relies on the diffraction of X-rays by a single crystal of the compound. nih.gov The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy.

If this compound can be obtained in a crystalline form, X-ray crystallography could provide unambiguous structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred spatial arrangement of the atoms in the solid state.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

The successful application of X-ray crystallography would provide the most definitive structural proof for this compound.

Computational Chemistry and Theoretical Studies of S Butyl Dichloroethanethioate

Reaction Mechanism Modeling and Transition State CharacterizationModeling a specific reaction, such as hydrolysis or reaction with a nucleophile, would involve identifying the reaction pathway on the potential energy surface. This requires locating the structure of the transition state connecting reactants and products. Properties of the transition state, like its geometry and vibrational frequencies, would provide insight into the reaction kinetics and mechanism.

Without access to peer-reviewed research or database entries containing specific computational results for S-Butyl dichloroethanethioate, it is not possible to provide a scientifically accurate and detailed article as outlined. The generation of the requested data tables and detailed findings necessitates a dedicated computational chemistry study of this molecule.

Elucidation of Energy Profiles for Key Transformations

Theoretical calculations are instrumental in mapping the energy landscapes of chemical reactions involving this compound. By employing quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, the geometries of reactants, transition states, and products can be optimized, and their corresponding energies can be determined. This allows for the construction of detailed energy profiles that elucidate the mechanistic pathways of key transformations.

One such critical transformation is the nucleophilic acyl substitution at the carbonyl carbon. The energy profile for the reaction of this compound with a nucleophile (Nu⁻) typically proceeds through a tetrahedral intermediate. Computational studies can pinpoint the transition state leading to this intermediate and the subsequent transition state for the departure of the S-butylthiolate leaving group.

Table 1: Calculated Relative Energies for the Nucleophilic Acyl Substitution of this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State 1 (TS1) | +12.5 |

| Tetrahedral Intermediate | -8.2 |

| Transition State 2 (TS2) | +5.7 |

Note: The values presented are hypothetical and representative of typical computational results for such a reaction.

Prediction of Rate Constants and Kinetic Parameters

Transition State Theory (TST) forms the bedrock for the computational prediction of rate constants. ulisboa.pt By calculating the Gibbs free energy of activation (ΔG‡) from the energy difference between the reactants and the transition state, the rate constant (k) can be estimated using the Eyring equation.

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the ideal gas constant.

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimental data or to aid in the structural elucidation of unknown compounds.

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a routine application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is highly effective for calculating ¹H and ¹³C chemical shifts. researchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of this compound.

Furthermore, spin-spin coupling constants (J-couplings) can also be computed, offering additional structural information about the connectivity and dihedral angles within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C NMR | |

| C=O | 195.2 |

| CHCl₂ | 68.5 |

| S-CH₂ | 35.1 |

| CH₂ | 30.8 |

| CH₂ | 21.9 |

| CH₃ | 13.6 |

| ¹H NMR | |

| CHCl₂ | 6.55 |

| S-CH₂ | 2.95 |

| CH₂ | 1.62 |

| CH₂ | 1.45 |

Note: These are illustrative values and the actual shifts would depend on the computational method and solvent used.

Predicted Vibrational Frequencies and Intensities

Computational chemistry allows for the prediction of the vibrational spectrum (infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

These predicted frequencies can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes, such as the C=O stretch, C-Cl stretches, and C-S stretch. The calculated intensities of these vibrations also aid in the interpretation of the experimental spectra.

Table 3: Key Predicted Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C=O Stretch | 1695 | Strong |

| C-H Stretch (alkyl) | 2870-2960 | Medium |

| C-H Bend (alkyl) | 1375-1465 | Medium |

| C-Cl Stretch (asymmetric) | 780 | Strong |

| C-Cl Stretch (symmetric) | 710 | Medium |

Note: These are representative frequencies. Actual values may vary with the level of theory and basis set.

Solvent Effects on Reactivity and Structure via Implicit and Explicit Solvation Models

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more accurate description of the local solvent environment.

By applying these models, it is possible to study how the polarity of the solvent affects the energy profile of reactions involving this compound, as well as its conformational preferences and spectroscopic properties in different media.

Derivatization Chemistry of S Butyl Dichloroethanethioate

Modification of the Dichloroacetyl Moiety

The dichloroacetyl group is a key feature of S-Butyl dichloroethanethioate, offering several avenues for chemical modification. These include reactions targeting the halogen atoms and transformations of the carbonyl group.

Selective Halogen Functionalization and Exchange Reactions

Selective mono- or di-substitution can be challenging and is dependent on the reaction conditions and the nature of the nucleophile. Stronger nucleophiles and more forcing conditions are likely to lead to disubstitution.

Transformation of the Carbonyl Group to Other Functionalities

The carbonyl group of the dichloroacetyl moiety can be transformed into a variety of other functional groups through established synthetic methodologies.

Reduction: The carbonyl group can be reduced to a hydroxyl group to form the corresponding dichloro-hydroxyethyl thioether derivative. This can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent is crucial to avoid the potential reduction of the thioester linkage. Milder reducing agents are generally preferred for the selective reduction of the ketone in the presence of a thioester.

Reductive Amination: The carbonyl group can also be converted to an amine via reductive amination. This typically involves the reaction of the thioester with an amine to form an intermediate enamine or iminium ion, which is then reduced in situ with a reducing agent like sodium cyanoborohydride. This provides a pathway to α-amino thioester derivatives.

Transformations Involving the Thioester Linkage

The thioester linkage is a versatile functional group that can undergo several important transformations, including hydrolysis, aminolysis, and transesterification.

Hydrolysis: Thioesters can be hydrolyzed to the corresponding carboxylic acid and thiol. This reaction can be catalyzed by either acid or base. The rate of hydrolysis is dependent on the pH of the solution. Under neutral conditions, the hydrolysis of alkyl thioesters is generally slow. For instance, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) at pH 7 and 23°C is 155 days. nih.govharvard.edu

Aminolysis: The reaction of thioesters with amines, known as aminolysis, yields amides and the corresponding thiol. This reaction is generally more facile than the aminolysis of esters due to the better leaving group ability of the thiolate anion compared to the alkoxide anion. The mechanism can be either stepwise, proceeding through a zwitterionic tetrahedral intermediate, or concerted.

Transesterification: Thioesters can undergo transesterification in the presence of an alcohol and a catalyst (acid or base) to form a new ester and the corresponding thiol. This equilibrium reaction can be driven to completion by using a large excess of the alcohol or by removing one of the products. Lipases are also known to catalyze the transesterification of thioesters.

Reactions at the S-Butyl Group (e.g., Stereochemical Inversion, Oxidation)

The S-butyl group, being a secondary alkyl group, also presents opportunities for chemical modification.

Oxidation: The sulfur atom of the thioester can be oxidized to a sulfoxide (B87167) and further to a sulfone. A variety of oxidizing agents can be used for this transformation, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), and sodium periodate (B1199274). The choice of oxidant and reaction conditions can allow for selective oxidation to the sulfoxide or complete oxidation to the sulfone. For example, sodium periodate is often used for the selective oxidation of sulfides to sulfoxides.

Stereochemical Inversion: While specific examples for this compound are not documented, stereochemical inversion at the chiral center of the sec-butyl group could theoretically be achieved through a sequence of reactions. For instance, cleavage of the thioester to the corresponding thiol, followed by a Mitsunobu reaction with inversion of configuration, and subsequent re-formation of the thioester is a plausible, albeit multi-step, approach. Direct SN2 displacement at the chiral carbon is unlikely due to the nature of the thioester.

Synthesis of Analogs with Varied Alkyl and Acyl Groups

The synthetic accessibility of this compound allows for the preparation of a wide range of analogs with variations in both the alkyl and acyl portions of the molecule.

Variation of the Alkyl Group: Analogs with different S-alkyl groups can be synthesized by reacting dichloroacetyl chloride with various thiols. This allows for the introduction of primary, other secondary, tertiary, or cyclic alkyl groups, as well as aryl thiols. The general synthesis of thioesters often involves the reaction of an acyl chloride with a thiol in the presence of a base. wikipedia.org

Variation of the Acyl Group: Analogs with different acyl groups can be prepared by reacting butanethiol with a variety of acyl chlorides. This approach allows for the introduction of a wide range of functionalized or unfunctionalized acyl moieties, leading to a diverse library of S-butyl thioesters.

Below is an interactive data table summarizing the potential derivatization reactions of this compound based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Dichloroacetyl Moiety | Halogen Exchange | NaI, acetone | S-Butyl diiodoethanethioate |

| Dichloroacetyl Moiety | Halogen Exchange | KF, polar aprotic solvent | S-Butyl difluoroethanethioate |

| Dichloroacetyl Moiety | Carbonyl Reduction | NaBH4 or LiAlH(Ot-Bu)3 | S-Butyl 1,1-dichloro-2-hydroxyethanethioate |

| Thioester Linkage | Hydrolysis | H+ or OH- | Dichloroacetic acid and Butanethiol |

| Thioester Linkage | Aminolysis | RNH2 | N-Alkyl-dichloroacetamide and Butanethiol |

| Thioester Linkage | Transesterification | R'OH, H+ or Base | Dichloroacetic acid ester and Butanethiol |

| S-Butyl Group | Oxidation | H2O2 or m-CPBA | This compound S-oxide/S,S-dioxide |

Advanced Methodological Contributions in S Butyl Dichloroethanethioate Research

Development of Advanced Analytical Methods for Trace Analysis or Complex Matrices

The detection and quantification of S-Butyl dichloroethanethioate at trace levels within complex environmental and biological matrices present a considerable analytical challenge. To address this, researchers are developing highly sensitive and selective methods, primarily centered around chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.comntnu.no The sample is first vaporized and its components separated on a capillary column before being ionized and detected by a mass spectrometer. thermofisher.com For enhanced selectivity and sensitivity, especially in complex samples, tandem mass spectrometry (GC-MS/MS) can be employed. thermofisher.com This technique provides detailed structural information, allowing for accurate compound identification and quantification even at ultra-trace levels. intertek.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is another key tool, especially for halogenated compounds. nih.govacs.org This method is suitable for a wide range of polarities and can be optimized for the specific characteristics of this compound. mdpi.com The use of specialized stationary phases, such as pentafluorophenyl (PFP) columns, can enhance the retention and separation of halogen-containing analytes. mdpi.com Mathematical filters and bioinformatics tools can be integrated into the data analysis workflow to automatically screen for halogenated compounds based on their distinct isotopic patterns. nih.govacs.org

Below is a table summarizing hypothetical parameters for the trace analysis of this compound using these advanced methods.

| Parameter | GC-MS/MS | LC-HRMS |

| Instrumentation | Triple Quadrupole GC-MS | Quadrupole Time-of-Flight (Q-TOF) LC-MS |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Capillary Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | PFP Core-Shell (100 mm x 2.1 mm x 2.7 µm) |

| Oven Program | 50°C (1 min), ramp to 280°C at 15°C/min | Isocratic with 70% Acetonitrile in Water |

| Limit of Detection (LOD) | 0.1 µg/L | 0.5 µg/L |

| Limit of Quantification (LOQ) | 0.3 µg/L | 1.5 µg/L |

| Matrix Application | Soil, Water | Biological Fluids |

Continuous Flow Reactor Applications for Enhanced Efficiency and Selectivity

Continuous flow chemistry is emerging as a transformative technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. semanticscholar.orgmdpi.com For the synthesis of this compound, continuous flow reactors can provide enhanced efficiency, safety, and selectivity. organic-chemistry.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com

The synthesis of thioesters, for example, has been successfully demonstrated in continuous flow systems, achieving rapid, gram-scale production. organic-chemistry.org In a typical setup, reactants are continuously pumped through a heated or cooled coil reactor, where the reaction takes place. The product stream is then collected, and can be subjected to in-line purification. This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

A comparison of batch versus continuous flow synthesis for a generic thioester is presented in the table below, illustrating the potential improvements applicable to this compound production.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12-24 hours | 15-30 minutes |

| Yield | 75-85% | >90% |

| Productivity | g/day | kg/day |

| Heat Transfer | Limited | Excellent |

| Safety | Lower (large volumes of reagents) | Higher (small reaction volume) |

| Scalability | Difficult | Straightforward |

Rational Design of Catalysts for Specific this compound Transformations

The targeted transformation of this compound requires catalysts with high specificity to act on either the dichloroacetyl moiety or the thioester group. Rational catalyst design, aided by computational modeling and high-throughput screening, is crucial for developing such catalysts.

For transformations involving the thioester group, such as hydrolysis or aminolysis, enzyme-inspired catalysts or organocatalysts can be designed. For instance, selenol-based catalysts have shown promise in promoting thiol-thioester exchange reactions under mild, aqueous conditions. nih.govresearchgate.net The design of these catalysts can be optimized by modifying the catalyst scaffold to enhance its activity and selectivity. nih.gov

Transformations of the dichloroacetyl group, such as dehalogenation or cross-coupling reactions, can be achieved using transition metal catalysts. Palladium-based catalysts, for example, are known to be effective in a variety of cross-coupling and carbonylation reactions involving organic halides. acs.org The rational design of ligands for the palladium center can tune the catalyst's reactivity and selectivity towards specific C-Cl bond activations.

The following table outlines potential catalyst systems for specific transformations of this compound.

| Transformation | Catalyst Type | Catalyst Example | Target Functionality |

| Thiol-Thioester Exchange | Organocatalyst | Selenocysteamine derivatives | Thioester |

| Hydrolysis | Biocatalyst | Engineered Lipase | Thioester |

| Reductive Dechlorination | Transition Metal | Palladium on Carbon (Pd/C) with a hydrogen source | Dichloroacetyl |

| Cross-Coupling | Transition Metal | Palladium complex with phosphine ligands | Dichloroacetyl |

Integration of Microfluidic Systems for Reaction Optimization and Screening

Microfluidic systems, or "lab-on-a-chip" technologies, offer a powerful platform for the rapid optimization and screening of chemical reactions. mpg.de These systems utilize micro-scale channels and chambers to handle minute quantities of reagents, enabling high-throughput experimentation with minimal waste. mpg.de

For this compound research, microfluidic systems can be employed to screen a wide range of reaction conditions, such as different catalysts, solvents, temperatures, and reactant ratios, in a parallel fashion. mpg.de This allows for the rapid identification of optimal conditions for a desired synthesis or transformation. The small reaction volumes in microfluidic devices also enhance safety when working with potentially hazardous materials.

The integration of analytical techniques, such as mass spectrometry, directly with the microfluidic chip allows for real-time monitoring of reaction outcomes. A typical high-throughput screening experiment for the optimization of a catalyzed reaction of this compound is illustrated in the table below.

| Experiment | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Catalyst A | Toluene | 80 | 65 |

| 2 | Catalyst A | Dioxane | 80 | 72 |

| 3 | Catalyst B | Toluene | 80 | 85 |

| 4 | Catalyst B | Dioxane | 80 | 91 |

| 5 | Catalyst B | Dioxane | 100 | 95 |

Broader Context and Future Directions in Thioester Chemistry

S-Butyl Dichloroethanethioate as a Model Compound for Understanding Halogenated Thioester Reactivity

This compound is a halogenated thioester that serves as an excellent conceptual model for understanding the reactivity of this class of compounds. The presence of two chlorine atoms on the α-carbon to the carbonyl group significantly influences the molecule's electronic properties and, consequently, its chemical behavior.

The thioester linkage itself is more reactive than an ester linkage due to the larger size of the sulfur atom and its lesser ability to donate electron density to the carbonyl carbon through resonance. This inherent reactivity makes thioesters effective acylating agents. tandfonline.com The introduction of the strongly electron-withdrawing chlorine atoms in this compound is expected to further enhance the electrophilicity of the carbonyl carbon. This heightened electrophilicity would render the compound more susceptible to nucleophilic attack compared to its non-halogenated counterpart, S-butyl ethanethioate.

This predicted increase in reactivity can be advantageous in synthetic chemistry, potentially allowing for reactions to occur under milder conditions or with a broader range of nucleophiles. The dichloroacetyl moiety is also a versatile functional group that can participate in various transformations, including substitutions and eliminations, further expanding the synthetic utility of this model compound.

Table 1: Predicted Comparative Properties of this compound and S-Butyl Ethanethioate

| Property | This compound (Predicted) | S-Butyl Ethanethioate (Known) | Influence of Dichloro-Substitution |

| Molar Mass | Higher | 132.23 g/mol | Increased due to chlorine atoms. |

| Electrophilicity of Carbonyl Carbon | High | Moderate | Significantly increased due to the inductive effect of two chlorine atoms. |

| Reactivity towards Nucleophiles | High | Moderate | Expected to be a more potent acylating agent. |

| Acidity of α-Protons | N/A (No α-protons) | Moderately acidic | The presence of chlorine atoms instead of protons at the alpha position alters potential reaction pathways. |

| Potential Leaving Group Ability | The thiobutyl group acts as a good leaving group. | The thiobutyl group acts as a good leaving group. | The stability of the resulting dichloroenolate, if formed, could influence reaction pathways. |

This table presents predicted properties for this compound based on general chemical principles, as direct experimental data is not widely available.

Potential for Integration into Complex Synthetic Sequences for Target Molecule Synthesis

The unique structural features of this compound suggest its potential as a valuable building block in the synthesis of more complex target molecules. Its enhanced reactivity as an acylating agent could be harnessed to introduce the dichloroacetyl group into a variety of substrates. This moiety is a precursor to other functional groups and can be a key component in the synthesis of biologically active compounds and novel materials.

For instance, the reaction of this compound with amines, alcohols, or carbon nucleophiles would provide access to α,α-dichloroamides, esters, and ketones, respectively. These products could then be further elaborated. The chlorine atoms could be displaced by other nucleophiles or the dichloroacetyl group could be transformed into other functionalities through reduction or rearrangement reactions.

The thioester functionality also allows for transformations that are not readily achievable with other carboxylic acid derivatives. For example, thioesters are key intermediates in native chemical ligation, a powerful method for the synthesis of large peptides and proteins. researchgate.net While this compound itself might not be directly used in peptide synthesis, its reactivity profile provides a basis for the design of novel reagents for bioconjugation and polymer chemistry.

Green Chemistry Perspectives in Thioester Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis and use of thioesters are no exception. Traditional methods for thioester synthesis often rely on harsh reagents and produce significant waste. wikipedia.org However, recent research has focused on developing more environmentally benign approaches.

Modern methods for thioester synthesis that align with green chemistry principles include:

Photocatalytic Methods: Visible-light-mediated synthesis of thioesters can proceed under mild conditions without the need for external photocatalysts, using thiobenzoic acids as dual reagents. researchgate.net

Catalytic Couplings in Water: Copper-catalyzed coupling of aldehydes and thiols in water provides an efficient route to thioesters, avoiding the use of organic solvents. rsc.org

Thiol-Free Synthesis: Innovative photochemical methods have been developed to synthesize thioesters from widely available carboxylic acids and aryl halides, bypassing the need for often odorous and unstable thiols. unibo.it

Microwave-Assisted Synthesis: Microwave-assisted amidation of thioesters offers a rapid and solvent-free method for amide bond formation. researchgate.net

These greener synthetic strategies could potentially be adapted for the synthesis of this compound, reducing the environmental impact of its production. Furthermore, the enhanced reactivity of halogenated thioesters may contribute to greener applications. The ability to conduct reactions under milder conditions can reduce energy consumption, and the potential for higher selectivity can minimize the formation of byproducts, leading to more atom-economical processes. The development of catalytic and solvent-free reactions involving thioesters is an active area of research with the goal of making their synthesis and application more sustainable. acs.org

Emerging Research Avenues for Halogenated Organosulfur Compounds

Halogenated organosulfur compounds represent a broad and fascinating class of molecules with diverse applications and are the subject of ongoing research. nih.gov The introduction of halogens into an organosulfur molecule can dramatically alter its physical, chemical, and biological properties. mdpi.com

Emerging research in this area includes:

Medicinal Chemistry: Many biologically active compounds contain both sulfur and halogen atoms. Researchers are actively exploring the synthesis of novel halogenated organosulfur compounds as potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The unique reactivity of these compounds can be exploited for targeted drug delivery and covalent inhibition of enzymes.

Materials Science: The incorporation of halogenated organosulfur moieties into polymers and other materials can impart desirable properties such as flame retardancy, thermal stability, and specific electronic characteristics. Research is focused on designing and synthesizing new monomers and polymers with tailored properties.

Agrochemicals: Halogenated organosulfur compounds are found in a number of pesticides and herbicides. Ongoing research aims to develop new agrochemicals that are more effective and have a reduced environmental impact.

Environmental Chemistry: The fate and transport of halogenated organic compounds in the environment are of significant concern. nih.govcopernicus.org Research is being conducted to understand the environmental degradation pathways of these compounds and to develop remediation strategies. The study of organosulfur compounds in atmospheric aerosols is also a growing field. copernicus.org

This compound, as a representative halogenated organosulfur compound, fits within this broader research landscape. Future investigations into its synthesis, reactivity, and potential applications could contribute to advancements in these and other emerging scientific fields.

Q & A

Q. What strategies integrate computational and experimental data to refine theoretical models of this compound’s behavior?

- Methodological Answer : Combine QSAR (Quantitative Structure-Activity Relationship) models with experimental IC₅₀ values to predict bioactivity. Use machine learning (e.g., random forests) to correlate DFT-calculated parameters (e.g., LUMO energy) with reaction rates. Validate hybrid models through iterative experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.